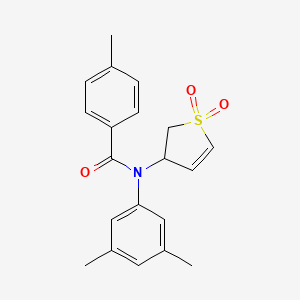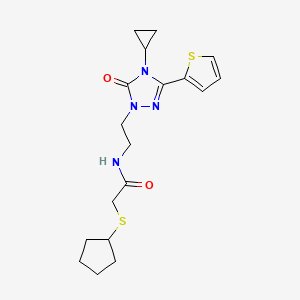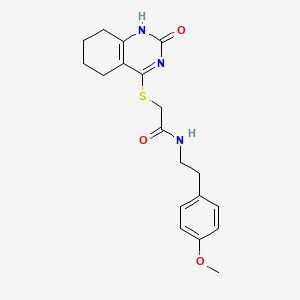![molecular formula C16H18N6O3 B2409437 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034372-98-8](/img/structure/B2409437.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a multi-step synthetic process, typically starting from commercially available starting materials. Each step in the synthesis needs to be carefully controlled to ensure the correct formation of the desired product. The specifics of these steps, including the types of reagents used, the reaction conditions such as temperature and pH, and purification methods, are crucial to obtain a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" would be scaled up. This requires optimization of the synthetic routes to make the process cost-effective and environmentally friendly. Industrial methods often involve automated and continuous flow systems to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo a variety of chemical reactions, including but not limited to:
Oxidation: : Transformations that involve the increase in oxidation state of the compound.
Reduction: : Reactions leading to the decrease in oxidation state.
Substitution: : Reactions where an atom or group of atoms is replaced by another atom or group.
Common Reagents and Conditions Used
The specific reagents and conditions depend on the desired transformation. For example, oxidation might be carried out using agents like potassium permanganate or chromium trioxide under controlled conditions. Reduction could involve reagents such as lithium aluminium hydride or catalytic hydrogenation. Substitution reactions might use a variety of nucleophiles or electrophiles depending on the site of the reaction.
Major Products Formed
The products formed from these reactions can vary widely. In some cases, you might get derivatives that retain the core structure with modifications, while in other reactions, the changes might lead to significant structural alterations, resulting in entirely new compounds with distinct properties.
Scientific Research Applications
In Chemistry
The unique structure of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" makes it an interesting subject for chemical research. It can be used as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
In Biology
In biological research, this compound might be used to investigate cellular processes and interactions. Its structure could interact with various biomolecules, making it a potential candidate for biochemical studies.
In Medicine
The potential therapeutic applications of this compound are an area of active research. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly if it shows activity against certain diseases or conditions.
In Industry
Industrially, this compound could have applications in the production of materials, catalysis, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
To highlight the uniqueness of this compound, it can be compared with structurally similar compounds:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
N-(2-(2,4-dioxo-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)ethyl)-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
What makes "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" unique is its specific structural features and the functional groups it contains, which may confer distinctive reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-12(10(2)21(3)20-9)14(23)18-7-8-22-15(24)11-5-4-6-17-13(11)19-16(22)25/h4-6H,7-8H2,1-3H3,(H,18,23)(H,17,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQLKYKMLOUNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)


![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2409374.png)
![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

